molecular formula C21H24N8O2 B2390992 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1060208-78-7

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2390992
CAS RN: 1060208-78-7
M. Wt: 420.477
InChI Key: PCPULOSQVYNFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Agents

A study by Bayomi et al. (1999) reported the synthesis of a series of 1,2,4-triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties prepared for their potential antihypertensive activity. Compounds in this series showed promising in vitro and in vivo antihypertensive activities, indicating the relevance of these heterocyclic compounds in developing cardiovascular drugs (Bayomi et al., 1999).

Parkinson's Disease Models

Vu et al. (2004) explored piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of triazolotriazine as potent and selective adenosine A(2a) receptor antagonists. These compounds were shown to be orally active in a mouse catalepsy model of Parkinson's disease, highlighting their potential application in treating neurological disorders (Vu et al., 2004).

Antimicrobial and Antitumor Agents

Said et al. (2004) synthesized a series of triazolopyrimidine derivatives as potential antimicrobial and antitumor agents. Some compounds demonstrated promising antimicrobial activity, although none showed significant antitumor activity (Said et al., 2004).

Serotonin Receptor Antagonists

Watanabe et al. (1992) developed a series of bicyclic triazolone and triazine derivatives with potential as 5-HT2 (serotonin) receptor antagonists. These compounds have implications for treating disorders related to serotonin system dysregulation (Watanabe et al., 1992).

Antidiabetic Drug Development

Bindu et al. (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines evaluated as Dipeptidyl peptidase-4 (DPP-4) inhibitors for potential use as anti-diabetic medications. These compounds showed promising DPP-4 inhibition and antioxidant activities, indicating their utility in diabetes management (Bindu et al., 2019).

properties

IUPAC Name

1-(4-methylphenyl)-4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2/c1-14-3-5-16(6-4-14)29-12-15(11-17(29)30)21(31)28-9-7-27(8-10-28)20-18-19(22-13-23-20)26(2)25-24-18/h3-6,13,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPULOSQVYNFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

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